
2-Heptanone, 3-ethenylidene-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylidene-2-heptanone is an organic compound with the molecular formula C9H14O. It is a ketone with a unique structure that includes an ethenylidene group attached to the second carbon of the heptanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethenylidene-2-heptanone can be synthesized through various methods. One common approach involves the acetylation of 2-heptanone using acetic anhydride and a catalyst such as boron trifluoride. The reaction is typically carried out at room temperature, followed by refluxing and extraction with petroleum ether .
Industrial Production Methods
Industrial production of 3-Ethenylidene-2-heptanone may involve the oxidation of n-heptane under controlled conditions to yield 2-heptanone, which can then be further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Ethenylidene-2-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethenylidene group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Ethenylidene-2-heptanone has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fragrances, flavors, and other industrial products
Mechanism of Action
The mechanism of action of 3-Ethenylidene-2-heptanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Heptanone: A ketone with a similar structure but lacking the ethenylidene group.
3-Heptanone: Another ketone with a different substitution pattern on the heptanone chain.
2-Heptenal: An aldehyde with a similar carbon chain length but different functional groups.
Uniqueness
3-Ethenylidene-2-heptanone is unique due to the presence of the ethenylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
104550-70-1 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-4-6-7-9(5-2)8(3)10/h2,4,6-7H2,1,3H3 |
InChI Key |
QJIGYLRGFMMLTN-UHFFFAOYSA-N |
SMILES |
CCCCC(=C=C)C(=O)C |
Canonical SMILES |
CCCCC(=C=C)C(=O)C |
Synonyms |
2-Heptanone, 3-ethenylidene- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





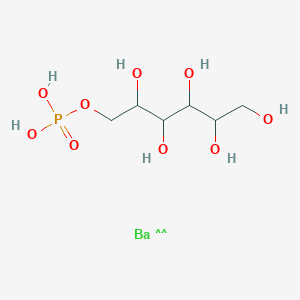
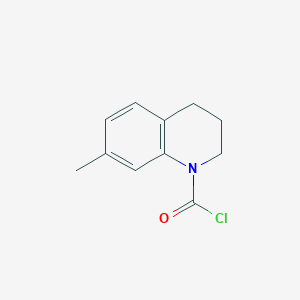

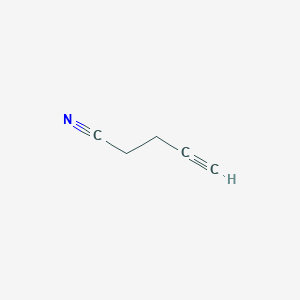
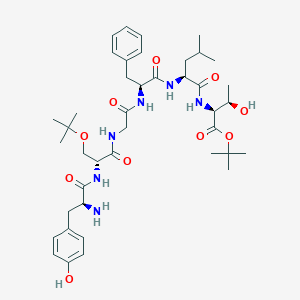
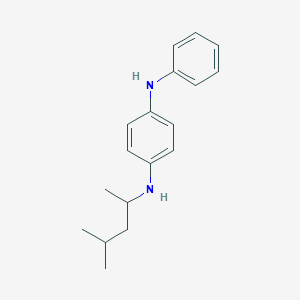
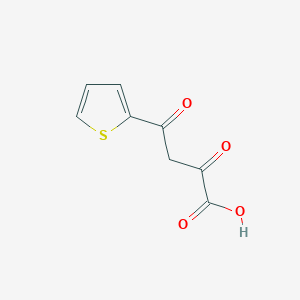
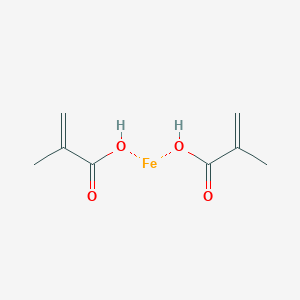
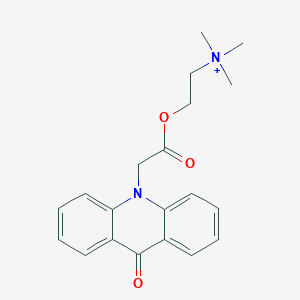
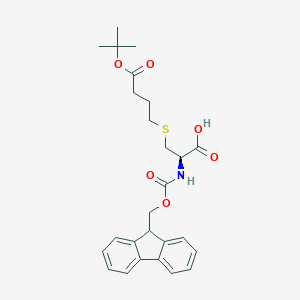
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
